Ethyl 4-(3-(p-tolylthio)propanamido)benzoate
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Overview
Description
Ethyl 4-(3-(p-tolylthio)propanamido)benzoate is an organic compound with the molecular formula C19H21NO3S It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a p-tolylthio group, and a propanamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-(p-tolylthio)propanamido)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the p-tolylthio intermediate: This step involves the reaction of p-tolylthiol with an appropriate halide to form the p-tolylthio intermediate.
Amidation: The p-tolylthio intermediate is then reacted with 4-aminobenzoic acid to form the corresponding amide.
Esterification: The final step involves the esterification of the amide with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to optimize reaction times and yields. These methods often employ automated systems to control reaction conditions precisely, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-(p-tolylthio)propanamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 4-(3-(p-tolylthio)propanamido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-(3-(p-tolylthio)propanamido)benzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the p-tolylthio group plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[3-(4-methoxyphenyl)propanamido]benzoate: This compound has a similar structure but with a methoxy group instead of a p-tolylthio group.
Ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate: This compound contains an indole group instead of a p-tolylthio group.
Uniqueness
Ethyl 4-(3-(p-tolylthio)propanamido)benzoate is unique due to the presence of the p-tolylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Biological Activity
Ethyl 4-(3-(p-tolylthio)propanamido)benzoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Compound Overview
- Chemical Structure : this compound has the molecular formula C19H21NO3S.
- Functional Groups : The compound features an ethyl ester, a p-tolylthio group, and a propanamido group, which contribute to its unique chemical behavior and biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of p-Tolylthio Intermediate : Reaction of p-tolylthiol with a suitable halide.
- Amidation : The p-tolylthio intermediate reacts with 4-aminobenzoic acid.
- Esterification : The final step involves esterification with ethanol under acidic conditions.
This multi-step process allows for the precise construction of the compound, which is crucial for its subsequent biological evaluation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. Mechanistic studies are ongoing to elucidate the specific pathways involved, but there is evidence that it may interact with key enzymes or receptors involved in cancer metabolism .
The biological effects of this compound are believed to stem from its ability to bind to specific molecular targets within cells. The p-tolylthio group is particularly important as it may enhance the compound's reactivity and binding affinity to biological macromolecules.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds can be insightful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 4-[3-(4-methoxyphenyl)propanamido]benzoate | Methoxy group instead of p-tolylthio | Moderate antibacterial activity |
Ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate | Indole group | Notable anticancer properties |
This compound stands out due to its unique p-tolylthio group, which enhances its biological interactions compared to these similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Antimicrobial Study : A study published in PubMed reported that this compound showed substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent effects .
- Anticancer Research : Another study explored the compound's effect on human cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways .
Properties
IUPAC Name |
ethyl 4-[3-(4-methylphenyl)sulfanylpropanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-3-23-19(22)15-6-8-16(9-7-15)20-18(21)12-13-24-17-10-4-14(2)5-11-17/h4-11H,3,12-13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYFMAGLCPMKGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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